molecular formula C14H17N5O3S2 B292492 N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea

N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea

Cat. No. B292492
M. Wt: 367.5 g/mol
InChI Key: HVQOCGDOTLESTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea in lab experiments is its potential as a novel therapeutic agent for various diseases. However, a limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experimental settings.

Future Directions

There are several future directions for research on N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Optimization of the synthesis method to improve yield and purity.
3. Investigation of the potential use of this compound in treating other diseases such as cancer and autoimmune disorders.
4. Development of new analogs of this compound with improved pharmacological properties.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has potential applications in medicinal chemistry due to its anti-inflammatory, analgesic, and antipyretic properties. While the mechanism of action is not fully understood, further research is needed to optimize its use in experimental settings and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea involves the reaction of 2-amino-3,4,5,6,7,8-hexahydrobenzo[b]thiophene-4,7-dione with thioacetic acid followed by reaction with N-methylurea. The reaction is carried out under reflux conditions in the presence of a catalyst such as sodium methoxide.

Scientific Research Applications

N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

Molecular Formula

C14H17N5O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

2-[(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C14H17N5O3S2/c1-16-13(22)17-9(20)6-23-14-18-11-10(12(21)19(14)15)7-4-2-3-5-8(7)24-11/h2-6,15H2,1H3,(H2,16,17,20,22)

InChI Key

HVQOCGDOTLESTF-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N

Canonical SMILES

CNC(=O)NC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N

Origin of Product

United States

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